molecular formula C38H52ClN3O7 B12704269 Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate CAS No. 92683-20-0

Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate

Cat. No.: B12704269
CAS No.: 92683-20-0
M. Wt: 698.3 g/mol
InChI Key: JBTJAJPZXJDKOB-UHFFFAOYSA-N
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Description

Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dodecyl chain, a chlorobenzoate group, and an imidazolidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidinyl moiety: This involves the reaction of benzylamine with ethyl chloroformate to form the ethoxy-substituted imidazolidinone.

    Attachment of the dodecyl chain: This step involves the esterification of the imidazolidinone intermediate with dodecyl alcohol.

    Introduction of the chlorobenzoate group: This is achieved through a nucleophilic substitution reaction, where the dodecyl ester reacts with 4-chlorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Chloro-5-(hexadecylsulfonylamino)phenyl]-2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanamide
  • 3-[2-(3-Benzyl-4-ethoxy-2,5-dioxo-1-imidazolidinyl)-2-(1-ethylcyclopropylcarbonyl)acetylamino]-4,6-dichlorobenzoic acid dodecyl ester

Uniqueness

Dodecyl 3-(2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-YL)-4,4-dimethyl-3-oxovaleramido)-4-chlorobenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dodecyl chain enhances its lipophilicity, while the imidazolidinyl and chlorobenzoate groups contribute to its reactivity and potential biological activity.

Properties

CAS No.

92683-20-0

Molecular Formula

C38H52ClN3O7

Molecular Weight

698.3 g/mol

IUPAC Name

dodecyl 3-[[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate

InChI

InChI=1S/C38H52ClN3O7/c1-6-8-9-10-11-12-13-14-15-19-24-49-36(46)28-22-23-29(39)30(25-28)40-33(44)31(32(43)38(3,4)5)42-34(45)35(48-7-2)41(37(42)47)26-27-20-17-16-18-21-27/h16-18,20-23,25,31,35H,6-15,19,24,26H2,1-5H3,(H,40,44)

InChI Key

JBTJAJPZXJDKOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(N(C2=O)CC3=CC=CC=C3)OCC

Origin of Product

United States

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